

Core Preclinical Findings of Mianserin

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Compound Focus: Mianserin

CAS No.: 24219-97-4

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Therapeutic Area	Proposed Mechanism of Action	Key Experimental Findings	In Vivo Evidence
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| **Oncology (Liver Cancer)** [1] | Cytotoxicity via CCR9/AKT pathway; synergistic with Sorafenib. | • **IC₅₀**: ~10-20 µg/mL (HepG2, J7 cells) • **Apoptosis**: Induced (Annexin V/PI staining) • **Synergy**: Significant with Sorafenib (5-8 µM) | Tumor growth inhibition in nude mice (J7 xenograft) with intratumoral injection (100-150 mg/kg, 5x/week) [1]. | | **Oncology (General)** [2] | Inhibition of SLC1A5-mediated glutamine transport ("glutamine addiction"). | • **Target**: SLC1A5 (ASCT2) • **Effect**: Inhibits glutamine uptake, disrupting tumor metabolism. | Antitumor efficacy in SW480 xenograft models; correlated with reduced tumor glutamine levels [2]. | | **Osteoarthritis (OA)** [3] | Antagonism of R-spondin 2 (Rspo2), inhibiting Wnt/β-catenin signaling. | • **Target**: Rspo2-LGR5 interaction • **IC₅₀ (TOPFlash)**: ~10 µM • **Chondrogenesis**: Increased proteoglycan & marker genes (Sox9, Col2a1, Acan) | Prevents cartilage degradation in a rat OA model via intra-articular administration [3]. | | **Neuropsychopharmacology** [4] | Partial agonist activity at the κ-opioid receptor (KOR). | • **Affinity**: 12-18x higher for KOR than µ- and δ-opioid receptors. • **Effect**: KOR-specific activation in [³⁵S]GTPγS binding & ERK1/2 phosphorylation. | Stimulated [³⁵S]GTPγS binding in rat striatum and nucleus accumbens; effect blocked by nor-BNI [4]. |

Detailed Experimental Protocols

The methodologies from these studies provide a robust framework for replicating and building upon this research.

Cell Viability and Cytotoxicity Assays

- **Method:** MTT Assay [1]
- **Procedure:**
 - Plate cells (e.g., HepG2, J7) in 48-well plates and incubate overnight.
 - Treat with **Mianserin** (e.g., 10 µg/mL) and/or Sorafenib (e.g., 5-6 µM) for a set duration.
 - Add MTT reagent (thiazolyl blue tetrazolium bromide) to each well and incubate for 4 hours.
 - Add a solubilization solution (10% SDS in 0.01M HCl) to lyse cells and dissolve formazan crystals.
 - Measure the optical density (OD) at 570 nm with a reference of 650 nm using a microplate reader.
 - Calculate the cell proliferation/viability index relative to control groups.

Apoptosis Detection

- **Method:** Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry [1]
- **Procedure:**
 - Culture cells (e.g., HepG2, J7) and treat with **Mianserin** (e.g., 20 µg/mL) and/or Sorafenib (e.g., 8 µM) for 48 hours.
 - Harvest cells and stain with FITC-conjugated Annexin V and PI for 30 minutes at room temperature in the dark.
 - Analyze stained cells using a flow cytometer (e.g., FACSCalibur).
 - Use software (e.g., Modfit LT) to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).

Wnt/ β -catenin Signaling Assay

- **Method:** TOPFlash Luciferase Reporter Assay [3]
- **Procedure:**
 - Transfect cells (e.g., HCS-2/8, ATDC5) with the TOPFlash plasmid (a TCF/LEF-driven firefly luciferase reporter).
 - Stimulate the Wnt pathway by co-treating with recombinant human Rspo2 (e.g., 120 ng/mL) and a low dose of Wnt3a (e.g., 20 ng/mL).
 - Co-treat with **Mianserin** (e.g., 1-10 µM) to test for inhibition.
 - After incubation (e.g., 24-48 hours), lyse cells and measure luciferase activity using a luminometer.

- Normalize firefly luciferase readings to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.

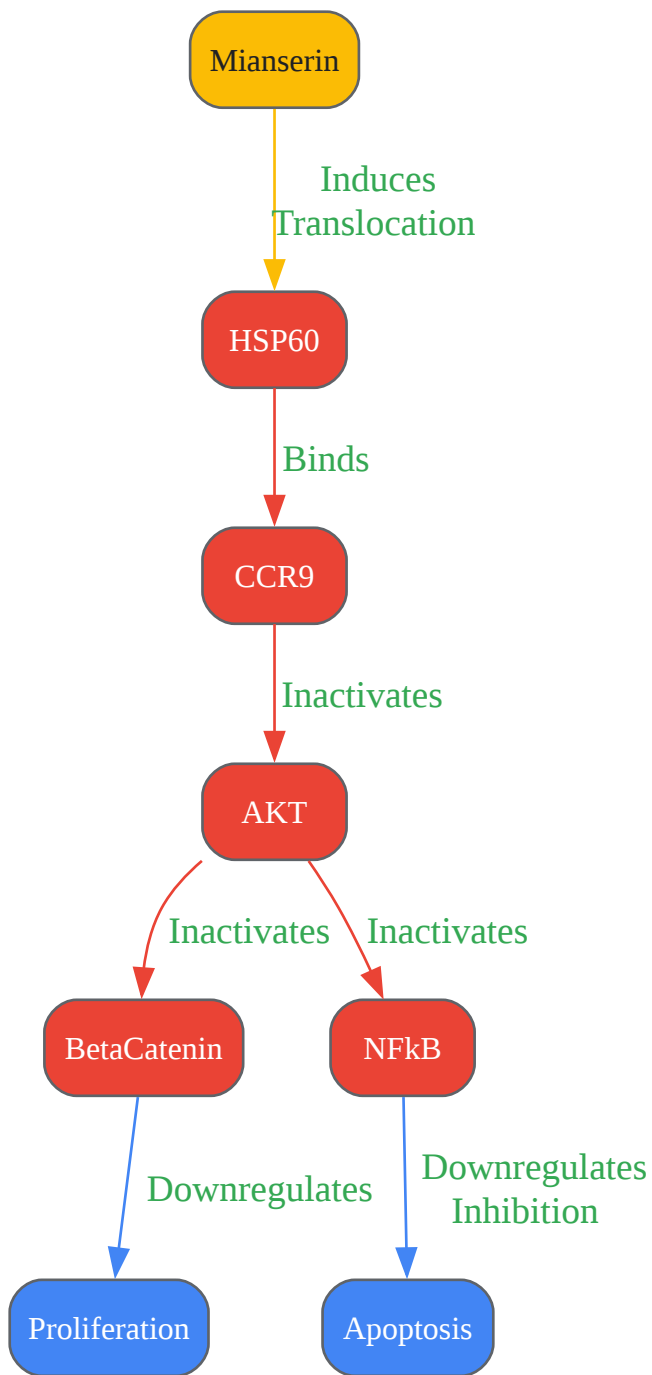
Target Engagement (Protein-Protein Interaction)

- **Method:** Immunoprecipitation (IP) Assay [1]
- **Procedure:**
 - Treat cells with **Mianserin** (e.g., 10-20 µg/mL for 16-72 hours).
 - Isolate plasma membrane proteins using a commercial membrane protein extraction kit.
 - Incubate the extracted proteins overnight at 4°C with an antibody against the target protein (e.g., anti-HSP60).
 - Add pre-reacted Protein A/G-agarose beads to capture the antibody-protein complex.
 - Incubate the immune complex with the beads for 1 hour at 4°C.
 - Wash beads to remove non-specifically bound proteins, then elute the bound complexes using 2X SDS sample buffer.
 - Analyze the eluates by immunoblotting to detect co-precipitated proteins (e.g., CCR9).

Signaling Pathway Visualizations

The following diagrams, created using DOT language, illustrate the key signaling pathways modulated by **Mianserin** as identified in the research.

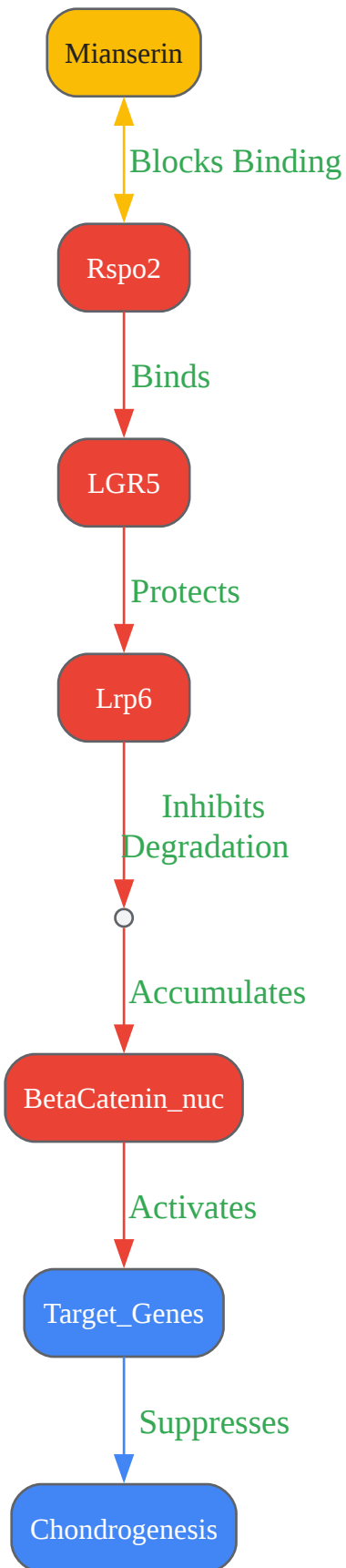
Mianserin in Liver Cancer: CCR9/AKT Pathway



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Mianserin induces HSP60 translocation, inactivating CCR9/AKT to inhibit cancer growth.

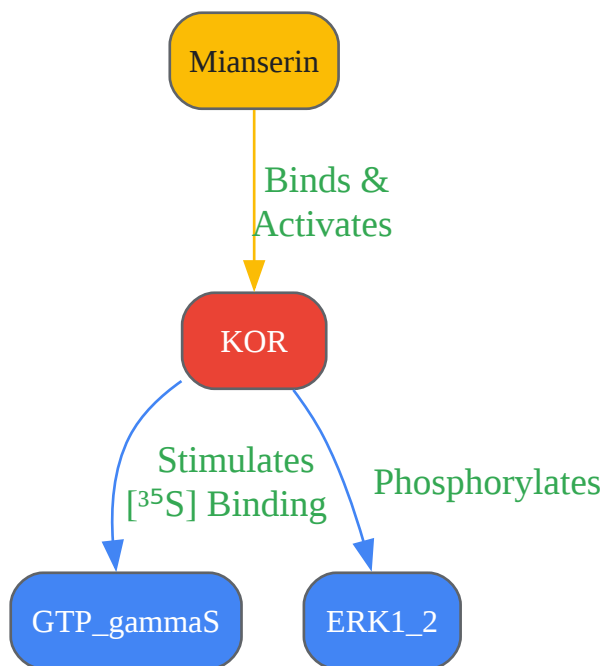
Mianserin in Osteoarthritis: Rspo2/Wnt Pathway



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Mianserin blocks Rspo2 from binding LGR5, inhibiting Wnt/ β -catenin to protect cartilage.

Mianserin's κ -Opioid Receptor Agonist Activity



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Mianserin acts as a partial κ -opioid receptor agonist, activating downstream signaling.

Research Implications and Future Directions

The compiled data highlights **Mianserin**'s polypharmacology, presenting both an opportunity and a challenge for drug development.

- **Drug Repurposing:** The robust in vivo efficacy in cancer and osteoarthritis models makes **Mianserin** a strong candidate for repurposing. Its synergistic effect with Sorafenib is particularly notable for overcoming drug resistance in HCC [1].
- **Lead Optimization:** **Mianserin**'s diverse activities provide multiple starting points for medicinal chemistry. Researchers could design analogues to:
 - **Decouple effects:** Enhance SLC1A5 inhibition while minimizing κ -opioid activity.

- **Improve potency:** Increase affinity for specific targets like the Rspo2-LGR5 interface.
- **Translational Considerations:** Future work should focus on establishing a therapeutic window for the new indications, especially given the established safety profile for its antidepressant use. Formulation development (e.g., for intratumoral or intra-articular delivery) will be critical [1] [3].

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References

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